molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4

2,4-Dihydrochromeno[4,3-c]pyrazole

Cat. No. B1309234
CAS RN: 74618-03-4
M. Wt: 172.18 g/mol
InChI Key: HESSNIBRKZKEDT-UHFFFAOYSA-N
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Description

The compound 2,4-Dihydrochromeno[4,3-c]pyrazole is a heterocyclic scaffold that is not directly discussed in the provided papers. However, related compounds such as 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole and 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones have been studied for their biological activities and chemical properties. The former has been shown to inhibit DNA synthesis in animal cells, which suggests potential as a drug for controlling cell proliferation . The latter has been synthesized through a multicomponent reaction and exhibits antibacterial activity, indicating its potential in developing new antibacterial agents .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones involves the reaction of 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester . This method could potentially be adapted for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dihydrochromeno[4,3-c]pyrazole, such as 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles, has been analyzed for conformational equilibria. The study of these compounds reveals that steric interactions and the anomeric effect play significant roles in determining their conformational preferences . These findings could be relevant to the conformational analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole, as similar intramolecular forces may influence its structure.

Chemical Reactions Analysis

The chemical reactions of related heterocyclic compounds often involve interactions with biological molecules. For example, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells, and this effect is modulated by nucleosides such as deoxyguanosine and deoxycytidine . These interactions suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may also participate in selective chemical reactions with biomolecules, which could be explored for therapeutic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dihydrochromeno[4,3-c]pyrazole are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. For example, the conformational analysis of 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles provides information on how substituents and heteroatoms affect the physical properties of these molecules . Additionally, the antibacterial activity of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones indicates that these compounds have chemical properties that enable them to interact with bacterial cells . These studies suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may have unique physical and chemical properties that could be elucidated through further research.

Scientific Research Applications

Antitumor Activity

A study conducted by Chen et al. (2012) synthesized a series of 1,4-diaryl-1,4-dihydrochromeno[4,3-c]pyrazoles and tested them for antitumor activities against MCF-7 and HL-60 cells. Among these compounds, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole demonstrated potent antitumor activity in vitro, with minimum IC50 values of 25.31 μg mL−1 and 13.86 μg mL−1 against MCF-7 and HL-60 cells respectively (Chen, Wang, & Su, 2012).

Synthetic Applications

Safety And Hazards

The safety data sheet for pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The synthesis of pyrazole derivatives, including 2,4-Dihydrochromeno[4,3-c]pyrazole, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

1,4-dihydrochromeno[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNIBRKZKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319586
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,4-Dihydrochromeno[4,3-c]pyrazole

CAS RN

74618-03-4
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Chen, Y Yang, W Su - Journal of Chemical Research, 2010 - journals.sagepub.com
An efficient method for the synthesis of 4-phenyl-2,4- dihydrochromeno[4,3-c]pyrazoles via the cyclisation reaction of the easily available flavanone-4-arylhydrazones with Vilsmeier …
Number of citations: 6 journals.sagepub.com
M Bakthadoss, V Agarwal - ChemistrySelect, 2018 - Wiley Online Library
A general protocol for the synthesis of angularly substituted tricyclic chromenopyrazoles via an intramolecular azomethine imine 1,3‐dipolar cycloaddition (IAIDC) reaction of O‐allylated …
VO Iaroshenko, F Erben, S Mkrtchyan, A Hakobyan… - Tetrahedron, 2011 - Elsevier
4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins react with electron-rich aminoheterocycles, dimethyl 1,3-acetonedicarboxylate, hydrazines, alkyl thioglycolates, and …
Number of citations: 55 www.sciencedirect.com
KS Hariprasad, KV Prasad, BC Raju - RSC advances, 2016 - pubs.rsc.org
A facile approach has been developed for the preparation of chromenopyrazolones (5a–o, 7a–k) by the reaction of salicylaldehyde phenylhydrazones (3a–o) with β-ketoesters (4a, 4f–g…
Number of citations: 19 pubs.rsc.org
G Madhu, M Sudhakar, K Santosh Kumar… - Russian Journal of …, 2017 - Springer
We report design and synthesis of a series of flavanone/chromene derivatives containing pyrazoles 6a–6h and 8a–8e with potent anti-leukemic activity. Anti-leukemic activity of novel …
Number of citations: 10 link.springer.com
D Chianelli, PV Rucker, J Roland… - Journal of medicinal …, 2020 - ACS Publications
Farnesoid X receptor (FXR) agonists are emerging as important potential therapeutics for the treatment of nonalcoholic steatohepatitis (NASH) patients, as they exert positive effects on …
Number of citations: 69 pubs.acs.org
ST Kolla, NR Rayala, B Sridhar… - Organic & Biomolecular …, 2022 - pubs.rsc.org
1H-Pyrazole-4,5-dicarboxylates and chromenopyrazole carboxylates were prepared by reacting pyrazolines with activated alkynes under neat conditions without a catalyst. The …
Number of citations: 1 pubs.rsc.org
KVL Divya, A Meena, TD Suja - Synthesis, 2016 - thieme-connect.com
A one-pot synthesis of highly substituted pyrazoles that are fused to dihydrochromenes, dihydroquinolines and cyclopentane motifs, from readily available precursors is reported. The …
Number of citations: 15 www.thieme-connect.com
R Remy, CG Bochet - European Journal of Organic Chemistry, 2018 - Wiley Online Library
The photochemical extrusion of gaseous nitrogen from 2,5‐disubstituted tetrazoles to generate reactive nitrilimines in situ represents an efficient and attractive way to form dipoles that …
Y Zheng, X Zhang, R Yao, YC Wen… - The Journal of Organic …, 2016 - ACS Publications
A general and transition-metal-free access to the fused polycyclic pyrazoles via an intramolecular 1,3-dipolar cycloaddition reaction of alkyne-tethered tosylhydrazones has been …
Number of citations: 44 pubs.acs.org

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